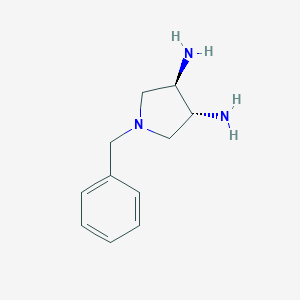

(3R,4R)-1-benzylpyrrolidine-3,4-diamine

Description

Properties

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEARQVUKBKMUPY-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466607 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140134-21-0 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-(-)-3,4-Diamino-1-benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium Tetramethylpiperidide (LiTMP)-Catalyzed Cyclization

The use of lithium amides, particularly LiTMP, enables stereoselective alkylation of pyrrolidinone intermediates. In a protocol adapted from asymmetric synthesis studies, (3R,4R)-1-benzylpyrrolidine-3,4-diamine is synthesized via conjugate addition of chiral lithium amides to α,β-unsaturated esters. For example, treatment of methyl 4-(N-allyl-N-benzylamino)but-2-enoate with lithium (S)-N-methyl-N-(α-methylbenzyl)amide at −78°C in THF generates a stereochemically defined enolate. Subsequent alkylation with benzyl bromide proceeds with 76% conversion efficiency , favoring the 3,4-anti configuration. Cyclization under basic conditions (NaH/THF) followed by LiAlH4 reduction yields the diamine with 65–74% ee , which is further enriched via recrystallization (>98% ee).

Optimization of Enolate Functionalization

Critical parameters include:

-

Base selection : LiTMP outperforms LDA or LiHMDS in deprotonation efficiency.

-

Temperature control : Reactions conducted below −70°C minimize epimerization.

-

Solvent effects : THF enhances enolate stability compared to polar aprotic solvents.

Aziridinium Ion Intermediate Strategy

Ring-Opening and Nitrile Anion Cyclization

A four-step synthesis leveraging aziridinium ions, as reported for related pyrrolidine derivatives, begins with (R)-styrene oxide and 3-(benzylamino)propionitrile. Chlorination of the in situ-generated aziridinium ion with SOCl2 proceeds with >99% regioselectivity , followed by nitrile anion cyclization to form the pyrrolidine core. Hydrolysis and reduction steps yield the diamine with an 84% overall yield . While this method originally targets a carboxylic acid derivative, adapting the nitrile intermediate for reductive amination (e.g., using H2/Pd) could directly furnish the diamine.

Pilot-Scale Feasibility

This approach has been demonstrated at a 17 kg scale , underscoring its robustness for industrial applications. Key advantages include:

-

Chromatography-free purification : Crystalline intermediates are isolated via pH-controlled crystallization.

-

Reproducibility : Consistent stereochemical outcomes across batches.

Diastereomeric Salt Crystallization for Purification

Methanesulfonic Acid Salt Formation

A patent-pending purification method resolves (3R,4R)-1-benzylpyrrolidine-3,4-diamine from its stereoisomers by forming a methanesulfonate salt. The diamine is dissolved in anhydrous CH2Cl2, treated with MeSO3H, and mixed with THF to induce crystallization. Distillation at ≤65°C reduces solvent volume by 20% , followed by seeding and cooling to −20°C to isolate the desired salt with >99.5% purity .

Solvent and Temperature Optimization

-

Solvent ratio : THF:CH2Cl2 ≥ 2:1 ensures poor salt solubility, enhancing yield.

-

Crystallization gradient : Gradual cooling from 45°C to −10°C minimizes inclusion of undesired isomers.

Comparative Analysis of Methods

*After recrystallization; †Isolated yield post-crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzylpyrrolidine-3,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Chiral Building Block

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to provide chirality is crucial in the development of pharmaceuticals and agrochemicals, where specific stereochemistry can significantly influence biological activity.

Synthesis of Fine Chemicals

(3R,4R)-1-benzylpyrrolidine-3,4-diamine is utilized in the production of fine chemicals. It acts as a precursor for various synthetic pathways, including the formation of amines and other functional groups through oxidation and reduction reactions.

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Imines or amides | Potassium permanganate |

| Reduction | Secondary or tertiary amines | Lithium aluminum hydride |

| Nucleophilic Substitution | Diverse functional groups | Alkyl halides |

Biological Applications

Ligand in Enzyme Studies

In biological research, (3R,4R)-1-benzylpyrrolidine-3,4-diamine functions as a ligand for studying enzyme-substrate interactions. Its chiral nature allows it to selectively bind to specific enzymes, facilitating investigations into biochemical pathways and mechanisms.

Potential Therapeutic Applications

The compound shows promise in medicinal chemistry, particularly in developing drugs targeting specific molecular pathways. For instance, it has been explored as an intermediate in synthesizing Janus kinase inhibitors like tofacitinib, which are used to treat rheumatoid arthritis and ulcerative colitis .

Industrial Applications

Catalyst in Industrial Processes

In industry, (3R,4R)-1-benzylpyrrolidine-3,4-diamine is employed as a catalyst in various chemical reactions. Its ability to enhance reaction selectivity and yield makes it valuable in producing high-purity compounds.

Case Study 1: Synthesis of Tofacitinib

Tofacitinib is a Janus kinase inhibitor synthesized using (3R,4R)-1-benzylpyrrolidine-3,4-diamine as a key intermediate. This application highlights the compound's role in developing therapeutics for autoimmune diseases .

Case Study 2: Antitrypanosomal Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Although (3R,4R)-1-benzylpyrrolidine-3,4-diamine itself was not tested directly in this context, its structural relatives have shown promise .

Mechanism of Action

The mechanism by which (3R,4R)-1-benzylpyrrolidine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or catalytic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

(a) (3S,4S)-1-Benzylpyrrolidine-3,4-diol

- Structure : Replaces the two amine groups with hydroxyl groups.

- Synthesis : Derived from L-tartaric acid via condensation with benzylamine and reduction with NaBH₄–BF₃·Et₂O .

- Applications : Key intermediate in synthesizing DEGphos, a chiral phosphine ligand used in Rh-catalyzed asymmetric hydrogenations .

- Key Difference : The hydroxyl groups reduce nucleophilicity compared to the diamine, limiting its utility in coordination chemistry but enhancing its role in hydrogen-bonding interactions for crystal stabilization .

(b) N,N'-((3R,4R)-1-Benzylpyrrolidine-3,4-diyl)diacetamide

- Structure : Acetamide derivatives of the diamine (CAS 78064-92-3).

Substituent Modifications on the Pyrrolidine Core

(a) (3R,4R)-1-Benzyl-3,4-di-tert-butoxypyrrolidine

- Structure : tert-Butoxy groups replace amines at positions 3 and 3.

- Synthesis : Prepared via tert-butoxy protection of the corresponding diol intermediate .

- Key Difference: Bulky tert-butoxy groups enhance steric hindrance, which could influence substrate selectivity in catalysis.

(b) (3R,4R)-1-Benzyl-4-tert-butoxy-3-pyrrolidinol

Stereochemical and Enantiomeric Counterparts

(a) (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

- Structure : Enantiomer of the target compound (CAS 193352-75-9) .

- Key Difference : Opposite stereochemistry may lead to divergent interactions in chiral environments, such as enantioselective catalysis or receptor binding. However, comparative activity data are unavailable .

(b) DEGphos Ligand ((3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine)

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Stereochemical Impact : The (3R,4R) configuration is critical for asymmetric catalysis, as seen in DEGphos derivatives, but direct comparisons with (3S,4S)-diamine are lacking .

- Synthetic Flexibility : Functional group interconversion (e.g., diol → diamine → phosphine ligand) demonstrates modularity in pyrrolidine chemistry .

- Data Limitations : Physical properties (e.g., boiling point, solubility) and mechanistic studies of the diamine remain underexplored in public literature.

Biological Activity

(3R,4R)-1-benzylpyrrolidine-3,4-diamine is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of (3R,4R)-1-benzylpyrrolidine-3,4-diamine is , with a molecular weight of approximately 192.26 g/mol. The compound features two amine groups and a benzyl substituent on a pyrrolidine ring, which contributes to its chiral nature and biological activity.

The biological activity of (3R,4R)-1-benzylpyrrolidine-3,4-diamine is primarily attributed to its ability to interact selectively with various enzymes and receptors. This selective binding can modulate biochemical pathways, influencing neurotransmitter systems and potentially leading to therapeutic effects. The compound has been shown to act as an inhibitor or modulator in pharmacological contexts.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors influencing neurotransmitter release and activity.

- Chirality Influence: The (3R,4R) stereochemistry plays a crucial role in its binding affinity and selectivity .

Biological Activities

Research indicates that (3R,4R)-1-benzylpyrrolidine-3,4-diamine exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies have shown potential antibacterial properties against certain strains of bacteria .

- Neurotransmitter Interaction: The compound may influence neurotransmitter systems, particularly in the central nervous system.

- Analgesic Properties: There is emerging interest in its potential as an analgesic agent due to its interaction with pain pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of (3R,4R)-1-benzylpyrrolidine-3,4-diamine:

- Inhibition Studies:

- Structure-Activity Relationship (SAR):

Applications

The unique properties of (3R,4R)-1-benzylpyrrolidine-3,4-diamine make it valuable across several domains:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of drugs targeting specific molecular pathways |

| Biochemistry | Study of enzyme-substrate interactions and protein binding |

| Synthetic Chemistry | Chiral building block for complex organic synthesis |

| Pharmaceuticals | Potential use as an analgesic or antimicrobial agent |

Q & A

Q. What are the key steps in synthesizing (3R,4R)-1-benzylpyrrolidine-3,4-diamine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves: (a) N-acylation of 3-amino-4-methylpyridine followed by quaternization with benzyl halide. (b) Partial reduction using sodium borohydride in methanol/water to yield intermediates. (c) Reductive amination with methanolic methylamine and titanium(IV) isopropoxide. (d) Resolution with ditoluoyl-L-tartaric acid to isolate the (3R,4R) enantiomer . Stereochemical purity is confirmed via chiral HPLC or polarimetry, with intermediates validated by X-ray crystallography (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol structures ).

Q. How can researchers characterize the stereochemistry of (3R,4R)-1-benzylpyrrolidine-3,4-diamine?

- Methodological Answer : Use 1H/13C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereotopic protons. X-ray crystallography is definitive for absolute configuration, as demonstrated in structural analogs like (3S,4S)-1-benzylpyrrolidine-3,4-diol . Circular dichroism (CD) can corroborate optical activity if crystalline samples are unavailable.

Q. What are the critical storage conditions for (3R,4R)-1-benzylpyrrolidine-3,4-diamine?

- Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in airtight, light-resistant containers. The compound’s primary amine groups are prone to oxidation; periodic TLC or LC-MS analysis is recommended to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the reductive amination step?

- Methodological Answer : Low yields often stem from incomplete imine formation or side reactions (e.g., over-reduction). Optimize: (a) Stoichiometry of titanium(IV) isopropoxide (critical for imine activation). (b) Solvent choice : Anhydrous methanol minimizes hydrolysis side reactions. (c) Reaction monitoring via in-situ IR to track imine intermediate (C=N stretch at ~1650 cm⁻¹) .

Q. What strategies mitigate racemization during benzyl group removal in downstream applications?

- Methodological Answer : During hydrogenolysis (10% Pd/C, H₂, MeOH), racemization is minimized by: (a) Low temperature (0–5°C) and short reaction times (<4 hours). (b) Acidic conditions (e.g., 0.1 M HCl in MeOH) to stabilize the protonated amine . Confirm enantiomeric integrity post-reaction via chiral GC or CE .

Q. How can researchers address low diastereoselectivity in intermediate steps?

- Methodological Answer : For intermediates like 1-benzyl-4-methylpiperidin-3-one , employ asymmetric catalysis (e.g., Ru-BINAP complexes) during ketone reduction. Alternatively, use dynamic kinetic resolution with enzymes (e.g., lipases) to bias stereochemistry .

Q. What analytical methods are suitable for quantifying trace impurities in final products?

- Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in H₂O/MeCN gradient) detects impurities at ppm levels. For chiral impurities, HPLC with a Chiralpak AD-H column (hexane:IPA:DEA = 90:10:0.1) provides baseline resolution .

Data Contradictions and Troubleshooting

Q. Why do reported melting points for intermediates vary across literature?

- Methodological Answer : Variations arise from polymorphism or solvent inclusion . For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol has a reported mp of 157–161°C in some studies but 196–201°C in others due to hydrate formation . Always report crystallization solvents and drying protocols.

Q. How to reconcile conflicting NMR assignments for pyrrolidine derivatives?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, the C3/C4 protons in (3R,4R)-1-benzylpyrrolidine-3,4-diamine show distinct coupling patterns (J = 4–6 Hz for cis vs. trans) . Cross-validate with computational methods (DFT-based NMR prediction) .

Experimental Design Considerations

Q. What controls are essential in pharmacological assays using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.